molecular formula C14H21NO2 B14610072 N-{[4-(Heptyloxy)phenyl]methylidene}hydroxylamine CAS No. 61096-89-7

N-{[4-(Heptyloxy)phenyl]methylidene}hydroxylamine

Cat. No.: B14610072
CAS No.: 61096-89-7
M. Wt: 235.32 g/mol
InChI Key: MVOPDFMYIHEKJX-UHFFFAOYSA-N
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Description

N-{[4-(Heptyloxy)phenyl]methylidene}hydroxylamine is an organic compound with the molecular formula C14H21NO2 It is characterized by the presence of a heptyloxy group attached to a phenyl ring, which is further connected to a methylidenehydroxylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(Heptyloxy)phenyl]methylidene}hydroxylamine typically involves the reaction of 4-(heptyloxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

4-(Heptyloxy)benzaldehyde+Hydroxylamine hydrochlorideN-[4-(Heptyloxy)phenyl]methylidenehydroxylamine\text{4-(Heptyloxy)benzaldehyde} + \text{Hydroxylamine hydrochloride} \rightarrow \text{this compound} 4-(Heptyloxy)benzaldehyde+Hydroxylamine hydrochloride→N-[4-(Heptyloxy)phenyl]methylidenehydroxylamine

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(Heptyloxy)phenyl]methylidene}hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-{[4-(Heptyloxy)phenyl]methylidene}hydroxylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{[4-(Heptyloxy)phenyl]methylidene}hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The heptyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(Methoxy)phenyl]methylidene}hydroxylamine
  • N-{[4-(Ethoxy)phenyl]methylidene}hydroxylamine
  • N-{[4-(Butoxy)phenyl]methylidene}hydroxylamine

Uniqueness

N-{[4-(Heptyloxy)phenyl]methylidene}hydroxylamine is unique due to its longer heptyloxy chain, which can influence its physical properties, such as solubility and membrane permeability. This structural feature may also impact its biological activity and interactions with molecular targets, distinguishing it from other similar compounds.

Properties

CAS No.

61096-89-7

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

N-[(4-heptoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C14H21NO2/c1-2-3-4-5-6-11-17-14-9-7-13(8-10-14)12-15-16/h7-10,12,16H,2-6,11H2,1H3

InChI Key

MVOPDFMYIHEKJX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C=NO

Origin of Product

United States

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